3-Bromo-2-chloro-5-iodobenzonitrile

Catalog No.
S8532276
CAS No.
M.F
C7H2BrClIN
M. Wt
342.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-5-iodobenzonitrile

Product Name

3-Bromo-2-chloro-5-iodobenzonitrile

IUPAC Name

3-bromo-2-chloro-5-iodobenzonitrile

Molecular Formula

C7H2BrClIN

Molecular Weight

342.36 g/mol

InChI

InChI=1S/C7H2BrClIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H

InChI Key

JUNZJFOGIIUTPD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)I

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)I

3-Bromo-2-chloro-5-iodobenzonitrile is a complex organic compound characterized by a benzonitrile core with three halogen substituents: bromine, chlorine, and iodine. Its molecular formula is C7H3BrClI, and it has a molecular weight of approximately 293.45 g/mol. The presence of these halogen atoms significantly influences its chemical properties, including reactivity and solubility, making it a valuable compound in various synthetic applications.

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction: The nitrile group can undergo oxidation to form amides or reduction to produce amines.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki or Heck coupling, facilitating the formation of more complex organic molecules.

The synthesis of 3-Bromo-2-chloro-5-iodobenzonitrile typically involves multi-step halogenation processes starting from simpler aromatic compounds. A common synthetic route includes:

  • Bromination: Introduction of a bromine atom to the benzene ring.
  • Chlorination: Addition of a chlorine atom.
  • Iodination: Incorporation of an iodine atom.

These steps require careful control of reaction conditions using specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, production methods may involve similar halogenation processes but are optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

3-Bromo-2-chloro-5-iodobenzonitrile finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs with enhanced efficacy.
  • Material Science: The compound's properties can be utilized in creating advanced materials with specific functionalities.

Several compounds share structural similarities with 3-Bromo-2-chloro-5-iodobenzonitrile, each exhibiting unique properties:

Compound NameKey Differences
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrileContains fluorine instead of iodine; different halogen pattern
3-Bromo-2-fluoro-6-nitrobenzonitrileContains a nitro group instead of a nitrile group; simpler halogen substitution
1-Bromo-5-chloro-3-fluoro-2-iodobenzeneDifferent substitution pattern; lacks the nitrile group
3-Bromo-5-chloro-2-nitrobenzonitrileContains a nitro group instead of iodine; different reactivity

Uniqueness

The uniqueness of 3-Bromo-2-chloro-5-iodobenzonitrile lies in its specific halogenation pattern combined with the presence of a nitrile group. This distinct structure not only enhances its reactivity but also broadens its utility as a versatile building block in synthetic chemistry and research applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

340.81039 g/mol

Monoisotopic Mass

340.81039 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-02-18

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